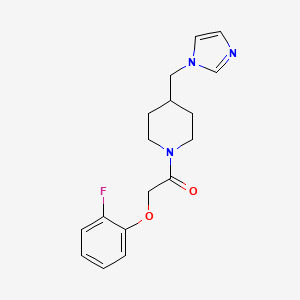

![molecular formula C11H11N3O2 B2810230 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1354962-77-8](/img/structure/B2810230.png)

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “this compound” is not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The reactivity of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights its value as a building block for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of DCNP facilitates mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating the potential for more transformations involving this molecule in the future (Gomaa & Ali, 2020).

Plant Metabolism Effects

Research on amino derivatives of benzoic acid, similar to the core structure of interest, has explored their effects on the respiration of starved and sucrose-fed etiolated barley leaves. This study contributes to understanding how such compounds can influence plant growth and metabolism, demonstrating the broader implications of benzoic acid derivatives in biological systems (Nagutb, 1964).

Cytochrome P450 Isoform Inhibition

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors is essential for predicting drug-drug interactions, highlighting the importance of understanding the interactions between specific compounds and CYP isoforms in human liver microsomes (Khojasteh et al., 2011).

Nitisinone Degradation and By-Products

The stability and degradation pathways of nitisinone (NTBC), a synthetic compound, were explored using LC-MS/MS, identifying major degradation products and contributing to a better understanding of its properties. This research is crucial for evaluating the risks and benefits of NTBC's medical application, providing insights into how related compounds might behave under various conditions (Barchańska et al., 2019).

Anticancer Agent Development

The Knoevenagel condensation reaction has been utilized to generate biologically interesting molecules, including those with potential anticancer activity. This review underscores the efficiency of the Knoevenagel condensation in generating pharmacologically interesting molecules, predominantly towards cancer, highlighting the significance of structural functionalities in drug discovery (Tokala et al., 2022).

Zukünftige Richtungen

Given the broad range of chemical and biological properties of pyrazole derivatives, they continue to be an area of interest for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been found to exhibit antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .

Biochemical Pathways

For example, imidazole derivatives have been reported to affect various pathways related to their broad range of biological activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3-[(1-methylpyrazol-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNVQSPHLGFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)